molecular formula C14H21N B1376083 N-benzyl-2,2-dimethylcyclopentan-1-amine CAS No. 1376297-47-0

N-benzyl-2,2-dimethylcyclopentan-1-amine

Cat. No. B1376083
CAS RN: 1376297-47-0
M. Wt: 203.32 g/mol
InChI Key: SVFXNOIEXLMEGO-UHFFFAOYSA-N
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Description

“N-benzyl-2,2-dimethylcyclopentan-1-amine” is a chemical compound with the molecular formula C14H21N . It is also known by the synonym "Benzenemethanamine, N-(2,2-dimethylcyclopentyl)-" .


Molecular Structure Analysis

“this compound” contains a total of 37 bonds, including 16 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 secondary amine (aliphatic) .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 203.32 . More detailed physical and chemical properties are not available in the retrieved information.

Scientific Research Applications

Palladium-Catalyzed Transformations

  • N-benzyl-2,2-dimethylcyclopentan-1-amine is used in palladium-catalyzed carbonylative transformations of benzyl amines, as described by Li, Wang, and Wu (2018). This process can produce methyl 2-arylacetates from primary, secondary, and tertiary benzyl amines using palladium as a catalyst under additive-free conditions. This method is also applicable in the preparation of certain pharmaceuticals (Li, Wang, & Wu, 2018).

Probing Electrophilicity-Nucleophilicity Relations

  • Dichiarante, Fagnoni, and Albini (2008) used N,N-Dimethyl-4-aminophenyl cation, a relative of this compound, as an electrophilic probe for determining the reactivity of nucleophiles. This study is crucial for understanding the reactivity and interaction of complex organic molecules (Dichiarante, Fagnoni, & Albini, 2008).

Benzylation Reactions and Organocatalysis

  • The benzylation of alcohols can lead to the formation of amines like N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine, which can impact catalysis processes in chemical synthesis. Colgan, Müller‐Bunz, and McGarrigle (2016) explored this in the context of thiourea-catalyzed glycosylations (Colgan, Müller‐Bunz, & McGarrigle, 2016).

Iron-Catalyzed Direct Amination

  • Yan, Feringa, and Barta (2016) demonstrated the use of a homogeneous iron complex for the synthesis of benzylamines, including secondary and tertiary amines, through direct coupling of benzyl alcohols. This methodology is important for sustainable and novel catalytic methodologies in pharmaceuticals (Yan, Feringa, & Barta, 2016).

Removal of N-Benzyl Protecting Group

  • Zhou, Zhang, Xue, and Li (2019) summarized the progress in removing N-benzyl, a common protecting group in organic synthesis, highlighting its importance in drug and natural product research. The study covers various methods like reductive, oxidative, and acid-base debenzylation (Zhou, Zhang, Xue, & Li, 2019).

Applications in Catalytic Reductive Aminations

  • Murugesan, Senthamarai, Chandrashekhar, Natte, Kamer, Beller, and Jagadeesh (2020) reviewed catalytic reductive aminations using molecular hydrogen. These reactions are key for synthesizing amines and pharmaceuticals, agrochemicals, and biomolecules, highlighting the significance of compounds like this compound (Murugesan et al., 2020).

Safety and Hazards

The specific safety and hazard information for “N-benzyl-2,2-dimethylcyclopentan-1-amine” is not available from the retrieved sources .

properties

IUPAC Name

N-benzyl-2,2-dimethylcyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-14(2)10-6-9-13(14)15-11-12-7-4-3-5-8-12/h3-5,7-8,13,15H,6,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFXNOIEXLMEGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1NCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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